molecular formula C10H14N5O7P B13135709 2'-Deoxyguanosine 3'-(dihydrogen phosphate) CAS No. 6220-62-8

2'-Deoxyguanosine 3'-(dihydrogen phosphate)

Cat. No.: B13135709
CAS No.: 6220-62-8
M. Wt: 347.22 g/mol
InChI Key: QQMSZHORHNORLP-KVQBGUIXSA-N
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Description

3’-Deoxyguanosine monophosphate (3’-dGMP) is a nucleotide analog that plays a crucial role in various biochemical processes. It is structurally similar to guanosine monophosphate but lacks an oxygen atom at the 3’ position of the ribose sugar. This modification makes 3’-dGMP a valuable tool in molecular biology and biochemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-dGMP typically involves the chemical modification of guanosine monophosphate. One common method is the selective deoxygenation of the ribose sugar at the 3’ position. This process often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of 3’-dGMP can be achieved through enzymatic methods, which are more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of 3’-dGMP from precursor molecules under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3’-dGMP can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-dGMP can produce 8-oxo-3’-dGMP, a marker of oxidative DNA damage .

Scientific Research Applications

3’-dGMP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-dGMP involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The molecular targets and pathways affected by 3’-dGMP include those involved in DNA replication, repair, and transcription .

Comparison with Similar Compounds

Similar Compounds

    Deoxyguanosine monophosphate (dGMP): Similar to 3’-dGMP but with an oxygen atom at the 3’ position.

    Deoxyadenosine monophosphate (dAMP): Another nucleotide analog with a different base.

    Deoxycytidine monophosphate (dCMP): A nucleotide analog with cytosine as the base

Uniqueness of 3’-dGMP

3’-dGMP is unique due to its specific structural modification, which makes it a valuable tool for studying the effects of nucleotide analogs on biological processes. Its ability to interfere with nucleic acid synthesis and metabolism sets it apart from other similar compounds .

Properties

CAS No.

6220-62-8

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1

InChI Key

QQMSZHORHNORLP-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O

Origin of Product

United States

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